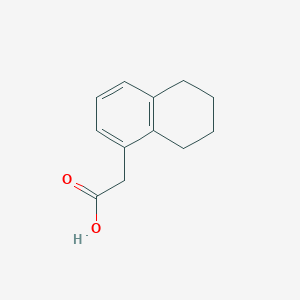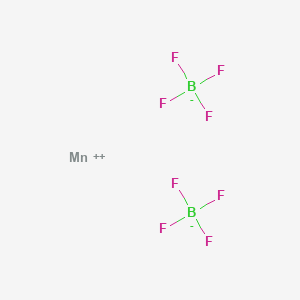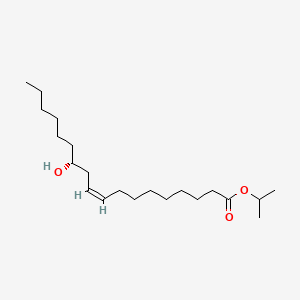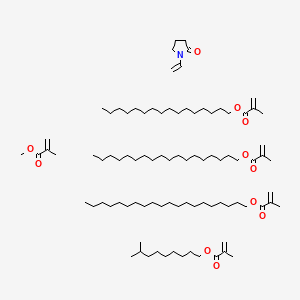
2-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetic acid is an organic compound that belongs to the family of naphthalene derivatives It is characterized by the presence of a carboxylmethyl group linked to the 1-position of a tetrahydronaphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetic acid typically involves the hydrogenation of 1-Naphthaleneacetic acid. The process begins with the preparation of 1-Naphthaleneacetic acid, which can be synthesized through the Friedel-Crafts acylation of naphthalene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to hydrogenation under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and process control technologies further enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,2-dicarboxylic acid derivatives.
Reduction: Further reduction can lead to the formation of fully saturated naphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is typically used for reduction reactions.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Naphthalene-1,2-dicarboxylic acid derivatives.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
科学的研究の応用
2-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to act as a plant growth regulator by mimicking the action of natural auxins. It binds to auxin receptors and activates downstream signaling pathways that regulate cell division, elongation, and differentiation. In medicinal applications, its mechanism of action may involve the inhibition of specific enzymes or receptors involved in inflammatory processes.
類似化合物との比較
2-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetic acid can be compared with other similar compounds, such as:
1-Naphthaleneacetic acid: The parent compound, which lacks the tetrahydro modification.
Indole-3-acetic acid: A naturally occurring auxin with similar plant growth regulatory properties.
2-Naphthaleneacetic acid: An isomer with the carboxylmethyl group linked to the 2-position of naphthalene.
The uniqueness of this compound lies in its tetrahydro modification, which may confer different chemical and biological properties compared to its parent compound and other similar compounds.
特性
CAS番号 |
776-50-1 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H14O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6H,1-2,4,7-8H2,(H,13,14) |
InChIキー |
HBYIJKKZLCCVML-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC=C2CC(=O)O |
正規SMILES |
C1CCC2=C(C1)C=CC=C2CC(=O)O |
| 776-50-1 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![disodium;5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1616638.png)








![N-butylbutan-1-amine;chromium(3+);N-cyclohexylcyclohexanamine;hydron;2-[[3-methyl-5-oxido-1-(4-sulfonatophenyl)pyrazol-4-yl]diazenyl]benzoate](/img/structure/B1616653.png)


